9-Hydroxylinoleic acid

PPARγ transactivation oxylipin pharmacology nuclear receptor partial agonism

9-Hydroxylinoleic acid (9-HODE; CAS 15514-85-9; also designated 9-hydroxy-10E,12Z-octadecadienoic acid) is an endogenous octadecanoid oxylipin produced via enzymatic (lipoxygenase, cyclooxygenase, cytochrome P450) and non-enzymatic oxidation of the essential ω-6 fatty acid linoleic acid. It exists as stereoisomers—9(S)-HODE and 9(R)-HODE—and as geometric isomers (Z,E and E,E), and represents one of the most abundant oxidized lipid components of oxidized low-density lipoprotein (oxLDL).

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
Cat. No. B1259542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxylinoleic acid
Synonyms9-HODE
9-hydroxy-10,12-octadecadienoic acid
9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer
9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer
9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer
9-hydroxylinoleic acid
9-OH-18:2delta(10t,12t)
dimorphecolic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=C(CCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+
InChIKeyJDOLBVXUTAGQDQ-LZOINSICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxylinoleic Acid (9-HODE) Procurement Guide: Key Molecular Identity and Scientific Context


9-Hydroxylinoleic acid (9-HODE; CAS 15514-85-9; also designated 9-hydroxy-10E,12Z-octadecadienoic acid) is an endogenous octadecanoid oxylipin produced via enzymatic (lipoxygenase, cyclooxygenase, cytochrome P450) and non-enzymatic oxidation of the essential ω-6 fatty acid linoleic acid [1]. It exists as stereoisomers—9(S)-HODE and 9(R)-HODE—and as geometric isomers (Z,E and E,E), and represents one of the most abundant oxidized lipid components of oxidized low-density lipoprotein (oxLDL) [2]. As an endogenous ligand of peroxisome proliferator-activated receptor gamma (PPARγ), 9-HODE bridges lipid peroxidation signaling with transcriptional regulation of inflammation, metabolism, and cell differentiation, making it a critical molecular probe in cardiovascular, metabolic, and oncology research [3].

Endogenous PPARγ ligand for transcriptional regulation and lipid signaling research
Isomeric specification (9-HODE vs 13-HODE; (S)-enantiomer and geometric isomer) critical for reproducible mechanistic studies
Relevant to oxLDL biology, monocyte/macrophage models, and oxylipin biomarker panels

Why 9-Hydroxylinoleic Acid Cannot Be Replaced by 13-HODE or Other Oxylipin Analogs in Targeted Research


The positional isomer 13-HODE and the ω-3 analog 9-HOTrE are frequently considered interchangeable with 9-HODE in experimental designs. However, accumulating structural, biochemical, and cellular evidence demonstrates that these compounds exert distinct, at times opposing, biological effects—mediated through differential PPARγ binding stoichiometry and stabilization, divergent cell-cycle manipulation, distinct mitochondrial metabolic signatures, and non-overlapping gene regulatory programs. Substituting 9-HODE with 13-HODE or 9-HOTrE without experimental justification introduces confounding variables that can invalidate mechanistic conclusions, particularly in studies of PPARγ transactivation, monocyte/macrophage biology, steatosis, and oxylipin biomarker validation [1][2].

1
13-HODE substitution may produce full PPARγ agonism, masking the partial agonism and gene down-regulation unique to 9-HODE
2
9-HOTrE substitution may introduce mitochondrial respiratory effects and glutamine utilization changes not observed with 9-HODE, confounding steatosis mechanism studies
3
Cell-cycle endpoints may shift from G0/G1 arrest and apoptosis (9-HODE) to S-phase accumulation (13-HODE), altering monocyte/macrophage fate interpretation

Quantitative Differentiation Evidence for 9-Hydroxylinoleic Acid Against the Closest Structural and Functional Analogs


9-HODE Displays Weaker PPARγ Agonist Activity Than 13-HODE, with 9-(E,E)-HODE Showing a Tendency Toward Transcriptional Down-Regulation

In a dual-luciferase reporter assay using CV-1 cells transiently transfected with PPARγ LBD, 9-HODE isomers consistently showed lower PPARγ transactivation activity than 13-HODE isomers. At 101.2 μM, 9-(E,E)-HODE induced a 6.5-fold increase in relative luminescence compared to a 10-fold increase elicited by 13-(Z,E)-HODE, 13-(E,E)-HODE, 10-(Z,E)-HODE, and 12-(Z,E)-HODE [1]. Furthermore, during 3T3-L1 adipocyte maturation, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression, whereas other regio-isomers promoted it—indicating a unique partial antagonist-like profile for the 9-(E,E) geometric isomer [2]. Structurally, while two 9-HODE molecules bind PPARγ LBD in a well-ordered fashion at 2.05 Å resolution with simultaneous stabilization of helix 12 and the AF-2 surface, 13-HODE binding at 2.35 Å yields only one well-ordered molecule in the canonical pocket, with the second molecule disordered [3]. This differential stabilization of helix 12 by 9-HODE may account for its distinct transactivation profile compared to 13-HODE.

PPARγ transactivation
Head-to-head
9-(E,E)-HODE: 6.5-fold luminescence at 101.2 μM vs. 13-HODE and other regio-isomers: ~10-fold
Supports partial agonist context; 9-(E,E) uniquely down-regulates PPARγ target genes in adipocyte model
Dual-luciferase reporter in CV-1 cells; pioglitazone positive control
PPARγ transactivation oxylipin pharmacology nuclear receptor partial agonism

9-HODE Uniquely Arrests Monocytic Cells in G0/G1 Phase and Selectively Induces Apoptosis—Opposite to 13-HODE Which Promotes S-Phase Accumulation

In a head-to-head comparison using U937 monocytic cells, 9-HODE, 13-HODE, and the synthetic thiazolidinedione ciglitazone were tested at concentrations of 0–10 μM (HODEs) and 0–25 μM (ciglitazone). 9-HODE increased the percentage of cells in G0/G1 phase and reduced the fraction in S and G2/M phases, whereas 13-HODE and ciglitazone both produced an increased percentage of cells in S phase [1]. Moreover, 9-HODE selectively induced apoptosis in U937 cells—an effect not shared by 13-HODE or ciglitazone—and this pro-apoptotic effect was not abrogated by the PPARγ antagonist GW9662, indicating a PPARγ-independent mechanism unique to 9-HODE [2]. Additionally, 9-HODE selectively increased PPARγ2 gene expression, while 13-HODE and ciglitazone did not.

Cell cycle & apoptosis
Head-to-head
9-HODE: G0/G1 arrest + apoptosis (PPARγ-independent). 13-HODE: S-phase accumulation, no apoptosis.
Reported opposite cell-cycle endpoints; apoptosis induction not blocked by PPARγ antagonist
U937 monocytic cells, 0–10 μM; GW9662 insensitive
cell cycle regulation monocyte biology PPARγ ligand-specific signaling apoptosis

9-HODE Promotes Hepatocyte Triglyceride Accumulation via Fatty Acid Uptake and Synthesis Genes Without Altering Mitochondrial Respiration, Unlike 9-HOTrE

In HepG2 hepatocytes, 24-hour treatment with 9-HODE or 9-HOTrE (0.2–5 μM) was assessed by Seahorse MitoStress analysis and qPCR. 9-HODE exhibited no significant effect on mitochondrial oxygen consumption rate (OCR), spare respiratory capacity, or extracellular acidification rate (ECAR), whereas 9-HOTrE increased spare respiratory capacity, slightly decreased palmitate oxidation, and increased non-glycolytic acidification consistent with increased glutamine utilization [1]. Both compounds increased triglyceride levels, but through distinct mechanisms: 9-HODE upregulated CD36 (fatty acid translocase), FASN (fatty acid synthase), PPARγ, and FoxA2, indicating direct promotion of fatty acid uptake and de novo lipogenesis. 9-HOTrE instead decreased ANGPTL4 expression and increased FASN, consistent with a weaker effect on mitochondrial fatty acid metabolism [2]. This demonstrates that 9-HODE drives steatosis via transcriptional reprogramming of lipid uptake/synthesis without impairing mitochondrial β-oxidation.

Hepatic steatosis mechanism
Head-to-head
9-HODE: no mitochondrial respiration change; upregulates CD36, FASN, PPARγ, FoxA2. 9-HOTrE: increased spare respiratory capacity, decreased palmitate oxidation.
Supports steatosis model via fatty acid uptake/lipogenesis, without mitochondrial confounding
HepG2 cells, 0.2–5 μM, Seahorse MitoStress; qPCR
NAFLD steatosis mitochondrial metabolism hepatic lipid homeostasis

9-HODE Serves as a High-Performance Serum Biomarker for Hepatocellular Carcinoma Differentiation (AUC >0.8), Comparable to 13-HODE

In a targeted lipidomics study of 40 hepatitis B virus-related hepatocellular carcinoma (HCC) patients versus 23 age-sex matched healthy controls, serum levels of linoleic acid-derived oxylipins were quantified by LC-MS/MS. 9-HODE, 13-HODE, and linoleic acid were all significantly elevated in HCC patients and each demonstrated an area under the receiver operating characteristic curve (AUC) >0.8, indicating good discriminatory potential for differentiating HCC from healthy controls [1]. This positions 9-HODE alongside 13-HODE as a robust candidate biomarker, but with the added mechanistic specificity discussed above (PPARγ partial agonism, monocyte apoptosis induction).

HCC biomarker AUC
Reported
AUC >0.8
Comparable discriminatory performance to 13-HODE in HBV-HCC vs. controls; supports inclusion in oxylipin panels
Human serum, LC-MS/MS, 40 HCC vs. 23 healthy
HCC biomarker oxylipin diagnostics liquid chromatography-mass spectrometry clinical metabolomics

9-HODE and 13-HODE Exhibit Equivalent Chemotactic Potency for Human Polymorphonuclear Leukocytes, Both at ~50% of LTB4 Activity

In a comparative Boyden chamber chemotaxis assay using isolated human and bovine polymorphonuclear leukocytes (PMNs), both 9-HODE and 13-HODE induced a linear, dose-dependent chemotactic response over the concentration range 10^-10 to 10^-6 M, achieving activity equivalent to the arachidonic acid metabolite 15-HETE [1]. At 10^-8 M, both HODEs were approximately half as potent as leukotriene B4 (LTB4), the canonical PMN chemoattractant [2]. This establishes that 9-HODE and 13-HODE are functionally indistinguishable as PMN chemoattractants, with 9-HODE contributing to the oxLDL-mediated recruitment of inflammatory cells equally to 13-HODE.

PMN chemotaxis
Head-to-head
9-HODE ≈ 13-HODE ≈ 15-HETE; all ~50% LTB4 potency at 10⁻⁸ M
Interchangeable for leukocyte chemotaxis endpoint, but not for downstream PPARγ/cell-cycle studies
Boyden chamber, human & bovine PMNs, 10⁻¹⁰–10⁻⁶ M
leukocyte chemotaxis inflammation oxylipin immune modulation

Optimal Research and Procurement Application Scenarios for 9-Hydroxylinoleic Acid Based on Verified Differentiation Evidence


PPARγ Partial Agonism & Biased Signaling Pharmacology Studies

9-HODE is the preferred endogenous oxylipin probe for investigating PPARγ partial agonism and ligand-specific co-regulator recruitment, because its transactivation efficacy is measurably lower than 13-HODE (~65% of maximal activation at 101.2 μM), and the 9-(E,E) geometric isomer uniquely exhibits a tendency to down-regulate PPARγ target genes in differentiating adipocytes [1]. The well-ordered dual-ligand binding mode (2.05 Å resolution) stabilizing helix 12 further supports mechanistic studies of how covalent vs. non-covalent fatty acid ligands modulate PPARγ dynamics [2]. Procurement specification: enantiomerically pure 9(S)-HODE (CAS 73543-67-6) or defined geometric isomer, NOT a racemic (±)-9-HODE mixture or 13-HODE.

Monocyte/Macrophage Cell-Cycle & Apoptosis Research in Atherosclerosis Models

For studies examining how oxLDL components influence monocytic cell fate in the atherosclerotic plaque microenvironment, 9-HODE is the only HODE regio-isomer that induces G0/G1 cell-cycle arrest and PPARγ-independent apoptosis in U937 monocytic cells, while simultaneously upregulating PPARγ2 gene expression [3]. This uniquely positions 9-HODE as a tool to dissect the dual roles of oxidized lipids in macrophage foam cell formation vs. apoptotic clearance. Using 13-HODE in these assays would yield the opposite result (S-phase accumulation and no apoptosis).

NAFLD/NASH Steatosis Mechanism Studies Using HepG2 Hepatocyte Models

9-HODE is the appropriate oxylipin for modeling ω-6 PUFA-driven hepatic steatosis through the fatty acid uptake and de novo lipogenesis axis (CD36, FASN, PPARγ, FoxA2 upregulation), because—unlike its ω-3 counterpart 9-HOTrE—it does not confound the model by altering mitochondrial spare respiratory capacity, palmitate oxidation, or glutamine utilization [4]. Procurement at defined concentrations (0.2–6 μM, reflecting in vivo hepatic free 9-HODE levels of 4.0–5.5 μM measured in mice) allows physiologically relevant dosing in HepG2 transactivation and Seahorse assays.

Clinical Oxylipin Biomarker Validation Panels for HCC and Metabolic Disease

For targeted LC-MS/MS oxylipin panels aimed at discriminating hepatocellular carcinoma (AUC >0.8) or staging NAFLD progression (serum-liver correlations r > 0.7, p < 0.05), 9-HODE must be included as an independent analyte alongside 13-HODE, 9,10-DiHOME, and 12,13-DiHOME [5][6]. Relying on total HODE measurement collapses mechanistically distinct enzymatic and non-enzymatic oxidation pathways, reducing the panel's resolution for differentiating radical-mediated vs. singlet oxygen-mediated vs. lipoxygenase-dependent oxidative stress signatures.

Application
Selection Property
Validation Focus
PPARγ partial agonism & biased signaling
Enantiomerically pure 9(S)-HODE or defined geometric isomer; not racemic mixture or 13-HODE
Confirm partial vs. full agonist response in PPARγ transactivation assays
Monocyte/macrophage cell-cycle and apoptosis models
9-HODE regioisomer with documented G0/G1 arrest and PPARγ-independent apoptosis
Verify cell-cycle distribution and apoptosis endpoints; 13-HODE cannot serve as substitute
NAFLD/NASH steatosis mechanism studies
ω-6 oxylipin that upregulates CD36/FASN without altering mitochondrial respiration
Monitor fatty acid uptake and lipogenic gene expression; control for mitochondrial-independent effects
Oxylipin biomarker panel research
Independent quantification of 9-HODE alongside 13-HODE to distinguish enzymatic pathways
Evaluate AUC, sensitivity, and specificity in target matrix; avoid total HODE measurement
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